3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole is a sulfonic acid derivative with the molecular formula C19H19NO3S This compound is known for its unique structural features, which include a 1,2-oxazole ring substituted with dimethyl and sulfonyl-phenylmethyl groups
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the phenylmethyl group using reagents like sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole include other sulfonic acid derivatives and oxazole-based molecules. Some examples are:
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl]-1,2-oxazole: Lacks the phenylmethyl group, which may affect its reactivity and applications.
4-[(4-Methylphenyl)sulfonyl]-1,2-oxazole: Lacks the dimethyl groups, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3 |
InChI Key |
ZEKHPEYYOIKDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Origin of Product |
United States |
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